molecular formula C41H78O6 B1142381 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol CAS No. 60175-30-6

1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol

Cat. No.: B1142381
CAS No.: 60175-30-6
M. Wt: 667.1 g/mol
InChI Key: SMUUMIRCIBXLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol can be synthesized through esterification reactions involving lauric acid and myristic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of 1,2-Dilauroyl-3-Myristoyl-rac-glycerol involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the product. The process may also include purification steps such as distillation and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol undergoes various chemical reactions, including:

    Hydrolysis: This reaction breaks down the compound into its constituent fatty acids and glycerol.

    Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

    Transesterification: This reaction involves the exchange of ester groups between different glycerides.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using water and an acid or base catalyst.

    Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Transesterification: Requires an alcohol (e.g., methanol) and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: Lauric acid, myristic acid, and glycerol.

    Oxidation: Various oxidation products, including peroxides.

    Transesterification: Different glycerides and esters.

Scientific Research Applications

1,2-Dilauroyl-3-Myristoyl-rac-glycerol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dilauroyl-3-Myristoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release lauric acid and myristic acid, which are then utilized in various metabolic processes. The compound’s medium-chain fatty acids are known to be rapidly absorbed and metabolized, providing a quick source of energy .

Comparison with Similar Compounds

Uniqueness: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol is unique due to its specific combination of lauric acid and myristic acid, which imparts distinct physical and chemical properties. Its presence in human breast milk and its use in functional edible oils highlight its importance in both biological and industrial contexts .

Properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUUMIRCIBXLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404601, DTXSID101242260
Record name 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60175-30-6, 65376-23-0
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60175-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

43.5 °C
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.